Crosslinking Capability: Quantified Network Formation vs. Monovinyl Analogs
2,6-Divinylpyridine is a bifunctional crosslinking monomer, while its closest monovinyl analogs (2-vinylpyridine and 4-vinylpyridine) are linear chain-forming monomers [1]. This functional difference is absolute and quantifiable: a divinyl monomer has two polymerizable vinyl groups, whereas monovinyl monomers have one. In a polymerization, this leads to a crosslinking density that is zero for monovinyl polymers and greater than zero for 2,6-divinylpyridine copolymers. This distinction is critical for applications requiring an insoluble, three-dimensional polymer network.
| Evidence Dimension | Polymerizable Vinyl Group Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 2-Vinylpyridine (2VP) / 4-Vinylpyridine (4VP): 1 |
| Quantified Difference | +1 (Bifunctional vs. Monofunctional) |
| Conditions | Fundamental molecular structure |
Why This Matters
This is a binary, structural distinction that dictates whether the resulting polymer is a soluble linear chain or an insoluble crosslinked network, directly impacting its utility as a resin or membrane material.
- [1] US2739948A: Ion-exchange resins from divinyl pyridine. (1951). United States Patent and Trademark Office. View Source
